9-Fluoro-11beta,17beta-dihydroxy-16alpha-methylandrosta-1,4-dien-3-one
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Overview
Description
9-Fluoro-11beta,17beta-dihydroxy-16alpha-methylandrosta-1,4-dien-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Anti-Inflammatory Applications
Research has highlighted the development of anti-inflammatory steroids based on 9-Fluoro-11beta,17beta-dihydroxy-16alpha-methylandrosta-1,4-dien-3-one and its derivatives. These compounds, including methyl 9alpha-fluoro-11beta,17alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16alpha-carboxylate (FP16CM), demonstrate binding affinity to glucocorticoid receptors and inhibit nitric oxide production in macrophage cells, without causing systemic effects like thymus atrophy or suppression of corticosterone levels (Park et al., 2006).
Synthesis and Anabolic Evaluation
Studies also focused on synthesizing novel 9alpha-fluorosteroids, including derivatives of 9-Fluoro-11beta,17beta-dihydroxy-16alpha-methylandrosta-1,4-dien-3-one, and evaluating their anabolic and androgenic activities. These compounds, such as 3Beta,11beta-dihydroxy-9alpha-fluor-5alpha-androstane-17-one, exhibited significant anabolic activity, offering potential applications in therapeutic contexts (Reyes-Moreno et al., 2009).
Pharmacokinetics and Metabolism
The pharmacokinetic properties of these steroids have been extensively studied. Research shows that fluorination at specific positions, such as 6alpha or 9alpha, significantly affects their metabolism and activity. This understanding is crucial for optimizing steroid therapy and minimizing adverse effects (Diederich et al., 2002).
Applications in Allergic Rhinitis Treatment
NS-126, a derivative of 9-Fluoro-11beta,17beta-dihydroxy-16alpha-methylandrosta-1,4-dien-3-one, has been identified as a novel, lipophilic anti-inflammatory corticosteroid with promising applications in treating allergic rhinitis. Its efficacy in reducing symptoms of allergic rhinitis and airway eosinophilia in animal models highlights its therapeutic potential (Inoue et al., 2010).
properties
CAS RN |
3801-25-0 |
---|---|
Product Name |
9-Fluoro-11beta,17beta-dihydroxy-16alpha-methylandrosta-1,4-dien-3-one |
Molecular Formula |
C20H27FO3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H27FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-17,23-24H,4-5,8,10H2,1-3H3/t11-,14+,15+,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
KRJYQZVCFICBNU-NBLXTBOZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1O)C)O)F)C |
Other CAS RN |
3801-25-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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